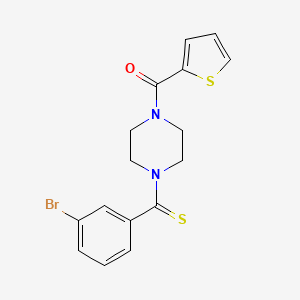
(4-(3-Bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(3-Bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone, also known as BCTM, is a chemical compound that has gained attention in the scientific community due to its potential applications in several fields. BCTM has been found to possess various biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
Applications De Recherche Scientifique
(4-(3-Bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone has been extensively studied for its potential applications in several fields. In the field of psychiatry, (4-(3-Bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone has been found to possess antipsychotic, antidepressant, and anxiolytic effects. Studies have shown that (4-(3-Bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist, leading to its therapeutic effects. (4-(3-Bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of (4-(3-Bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone involves its interaction with dopamine and serotonin receptors in the brain. (4-(3-Bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone acts as a dopamine D2 receptor antagonist, leading to a decrease in dopamine activity in the brain. This, in turn, leads to its antipsychotic effects. (4-(3-Bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone also acts as a serotonin 5-HT1A receptor agonist, leading to an increase in serotonin activity in the brain. This, in turn, leads to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
(4-(3-Bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone has been found to have several biochemical and physiological effects. Studies have shown that (4-(3-Bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone can modulate the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. (4-(3-Bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone has also been found to have antioxidant and anti-inflammatory effects. Additionally, (4-(3-Bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone has been found to have a neuroprotective effect, which may be useful in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (4-(3-Bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone in lab experiments is its high potency and selectivity for dopamine and serotonin receptors. This makes it a useful tool for studying the role of these receptors in various biological processes. However, one of the limitations of using (4-(3-Bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of (4-(3-Bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone. One area of research is the development of (4-(3-Bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone derivatives with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the potential use of (4-(3-Bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone in the treatment of neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of (4-(3-Bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone and its effects on various neurotransmitter systems in the brain.
Conclusion:
In conclusion, (4-(3-Bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in several fields. (4-(3-Bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone has been found to possess various biological activities, including antipsychotic, antidepressant, and anxiolytic effects. The synthesis method of (4-(3-Bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone involves the reaction of 3-bromobenzoyl isothiocyanate with piperazine and thiophene-2-carboxylic acid. (4-(3-Bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist, leading to its therapeutic effects. (4-(3-Bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the study of (4-(3-Bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone, including the development of (4-(3-Bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone derivatives and the investigation of its potential use in the treatment of neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of (4-(3-Bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone involves the reaction of 3-bromobenzoyl isothiocyanate with piperazine and thiophene-2-carboxylic acid. This reaction leads to the formation of (4-(3-Bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone as a white solid, which can be purified through recrystallization. The purity of (4-(3-Bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone can be confirmed through various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Propriétés
IUPAC Name |
[4-(3-bromobenzenecarbothioyl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2OS2/c17-13-4-1-3-12(11-13)16(21)19-8-6-18(7-9-19)15(20)14-5-2-10-22-14/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLXBFCZTBXRPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=S)C2=CC(=CC=C2)Br)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-Bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

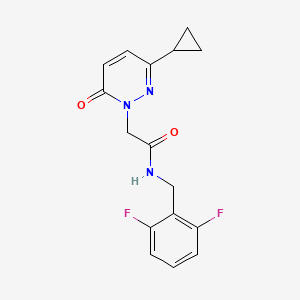

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2950488.png)

![3-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2950492.png)


![4-butyl-1-((2-chloro-6-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2950496.png)
![2-chloro-1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2950498.png)
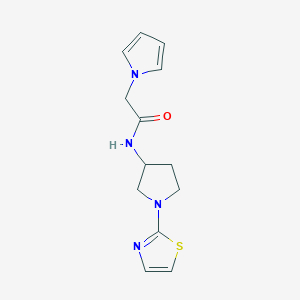
![11-(3,4-Dimethylphenyl)-5-{[(4-methoxyphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2950501.png)
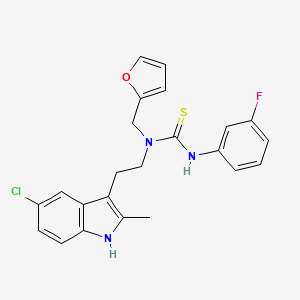
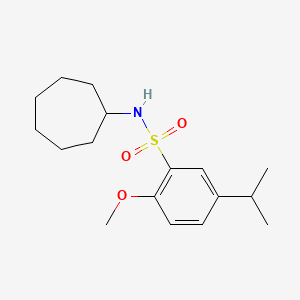
![Ethyl 4-{4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-amido}benzoate](/img/structure/B2950506.png)